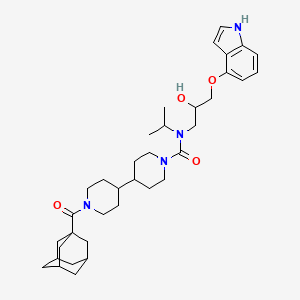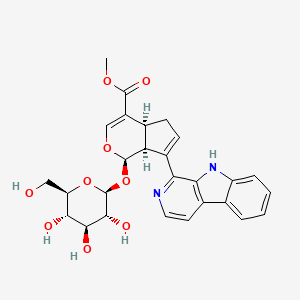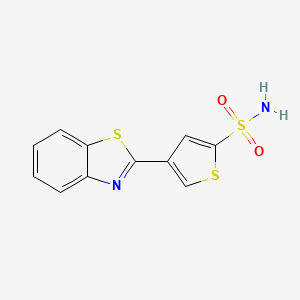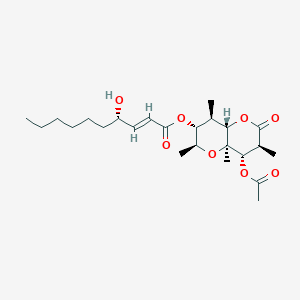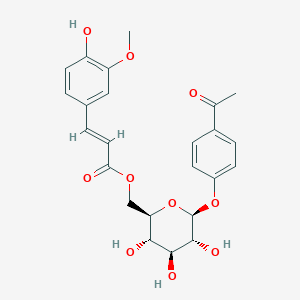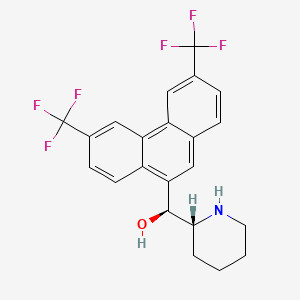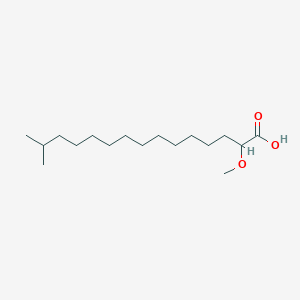![molecular formula C21H26N4O2S2 B1250388 N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)
N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide is a substituted aniline and a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Studies
Research has shown the potential of thiazolyl compounds in the field of anticancer studies. For instance, a study involved the synthesis of thiazolyl azo dye ligands and their metal complexes, which demonstrated significant anticancer activity against human breast cancer (K. Al-adilee & H. Hessoon, 2019).
Photoreactions and Photochemical Properties
A study on 2-(4-thiazolyl)-1H-benzimidazole explored its photooxidation processes in the presence of a photosensitizer, which could be relevant to the scientific understanding of similar thiazolyl compounds (M. R. Mahran, M. Sidky, & H. Wamhoff, 1983).
Central Nervous System Penetrability
Thiazole derivatives have been studied for their ability to penetrate the central nervous system. A study on a potent 5-HT3 receptor antagonist, a thiazole compound, indicated its effectiveness in crossing the blood-brain barrier (T. Rosen et al., 1990).
Anti-Inflammatory and Enzyme Inhibition
(Methoxyalkyl)thiazoles have been identified as potent 5-lipoxygenase inhibitors, illustrating the potential of thiazolyl compounds in anti-inflammatory and enzyme inhibition applications (Bird et al., 1991).
Photosensitizer for Cancer Treatment
A study on zinc phthalocyanine with thiazolyl derivatives emphasized its potential as a photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antimicrobial Activity
Research on thiazolyl compounds has also demonstrated significant antimicrobial activity, highlighting their potential in combating various bacterial and fungal infections (H. M. Vinusha et al., 2015).
Propiedades
Fórmula molecular |
C21H26N4O2S2 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
N-[5-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C21H26N4O2S2/c1-4-5-6-7-11-18(26)25-21-22-14(2)19(29-21)17-13-28-20(24-17)23-15-9-8-10-16(12-15)27-3/h8-10,12-13H,4-7,11H2,1-3H3,(H,23,24)(H,22,25,26) |
Clave InChI |
GZGQOEHHOLCDED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC(=CC=C3)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




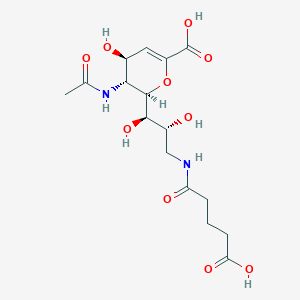

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1250310.png)
